molecular formula C6H4FN3O B15238598 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B15238598
M. Wt: 153.11 g/mol
InChI Key: IIKJUAKLEKFBHX-UHFFFAOYSA-N
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Description

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique triazolo-pyridine structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with appropriate reagents under mild basic conditions. For instance, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be employed for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The fluorine atom and other positions on the triazolo-pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including growth and differentiation . The compound binds to the active site of the kinase, preventing its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C6H4FN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11)

InChI Key

IIKJUAKLEKFBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)F

Origin of Product

United States

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